An In-depth Technical Guide to Ethyl 5-(benzo[d]dioxol-5-yl)-5-oxopentanoate (CAS 951889-28-4)
An In-depth Technical Guide to Ethyl 5-(benzo[d]dioxol-5-yl)-5-oxopentanoate (CAS 951889-28-4)
An In-depth Technical Guide to Ethyl 5-(benzo[d][1][2]dioxol-5-yl)-5-oxopentanoate (CAS 951889-28-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-(benzo[d][1][2]dioxol-5-yl)-5-oxopentanoate is a ketoester containing the benzodioxole moiety. The benzodioxole functional group, also known as the methylenedioxyphenyl group, is a common structural motif found in numerous natural products and pharmacologically active molecules. Its presence can significantly influence the biological activity of a compound, often by mimicking the catechol moiety and interacting with various biological targets. The incorporation of this group into a pentanoate chain with a keto functional group at the 5-position and an ethyl ester at the 1-position results in a molecule with multiple reactive sites, making it a potentially versatile intermediate in organic synthesis and medicinal chemistry.
The unique arrangement of functional groups in Ethyl 5-(benzo[d][1][2]dioxol-5-yl)-5-oxopentanoate suggests its potential as a building block for the synthesis of more complex molecules, including heterocyclic compounds and analogues of bioactive natural products. The keto and ester functionalities offer sites for a variety of chemical transformations, while the benzodioxole ring provides a scaffold for designing molecules with specific pharmacodynamic and pharmacokinetic properties. This guide provides a comprehensive overview of the known and predicted properties of this compound, its synthesis, and its potential applications in research and development.
Physicochemical Properties
A summary of the key physicochemical properties for Ethyl 5-(benzo[d][1][2]dioxol-5-yl)-5-oxopentanoate is presented in the table below. It is important to note that while some properties are directly cited, others are estimated based on the compound's structure and data from analogous compounds due to the limited availability of experimental data for this specific molecule.
| Property | Value | Source |
| CAS Number | 951889-28-4 | Internal Data |
| Molecular Formula | C14H16O5 | [1] |
| Molecular Weight | 264.27 g/mol | [1] |
| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid | Inferred from similar ketoesters |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in water. | Inferred from structural analysis |
Synthesis
The most plausible and widely utilized method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[3][4] This electrophilic aromatic substitution reaction involves the reaction of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. For the synthesis of Ethyl 5-(benzo[d][1][2]dioxol-5-yl)-5-oxopentanoate, the reaction would involve the acylation of 1,3-benzodioxole with a suitable five-carbon chain acylating agent.
The 1,3-benzodioxole ring is electron-rich due to the presence of the two oxygen atoms, which donate electron density to the aromatic ring, facilitating electrophilic substitution reactions.[2]
Proposed Synthetic Workflow: Friedel-Crafts Acylation
A general, yet scientifically sound, protocol for the synthesis of Ethyl 5-(benzo[d][1][2]dioxol-5-yl)-5-oxopentanoate via Friedel-Crafts acylation is outlined below. The specific acylating agent would be derived from glutaric acid. A common choice would be the mono-acyl chloride of mono-ethyl glutarate (ethyl 5-chloro-5-oxopentanoate).
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol (General)
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend the Lewis acid catalyst (e.g., anhydrous aluminum chloride) in an inert, anhydrous solvent (e.g., dichloromethane) under a nitrogen atmosphere. Cool the suspension in an ice bath.
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Addition of Acylating Agent: Dissolve ethyl 5-chloro-5-oxopentanoate in the same anhydrous solvent and add it dropwise to the cooled suspension of the Lewis acid. Stir the mixture for a short period to allow for the formation of the acylium ion complex.
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Addition of 1,3-Benzodioxole: Dissolve 1,3-benzodioxole in the anhydrous solvent and add it dropwise to the reaction mixture, maintaining the low temperature.
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Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified time, monitoring the progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Washing: Wash the combined organic layers sequentially with water, a saturated solution of sodium bicarbonate, and brine.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure Ethyl 5-(benzo[d][1][2]dioxol-5-yl)-5-oxopentanoate.
Spectral Analysis
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5-7.3 | Multiplet | 2H | Aromatic protons on the benzodioxole ring |
| ~6.9 | Doublet | 1H | Aromatic proton on the benzodioxole ring |
| ~6.0 | Singlet | 2H | Methylene protons of the dioxole ring (-O-CH₂-O-) |
| ~4.1 | Quartet | 2H | Methylene protons of the ethyl ester (-O-CH₂-CH₃) |
| ~3.0 | Triplet | 2H | Methylene protons adjacent to the ketone (-CO-CH₂-) |
| ~2.4 | Triplet | 2H | Methylene protons adjacent to the ester carbonyl (-CH₂-COO-) |
| ~2.0 | Quintet | 2H | Methylene protons at the 3-position of the pentanoate chain |
| ~1.2 | Triplet | 3H | Methyl protons of the ethyl ester (-O-CH₂-CH₃) |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~198 | Ketone carbonyl carbon |
| ~173 | Ester carbonyl carbon |
| ~152, ~148, ~131 | Quaternary aromatic carbons of the benzodioxole ring |
| ~124, ~108, ~107 | CH aromatic carbons of the benzodioxole ring |
| ~102 | Methylene carbon of the dioxole ring (-O-CH₂-O-) |
| ~61 | Methylene carbon of the ethyl ester (-O-CH₂-CH₃) |
| ~38, ~33, ~20 | Methylene carbons of the pentanoate chain |
| ~14 | Methyl carbon of the ethyl ester (-O-CH₂-CH₃) |
Predicted IR Spectrum
The infrared spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretching |
| ~2980-2850 | Aliphatic C-H stretching |
| ~1735 | C=O stretching of the ethyl ester |
| ~1680 | C=O stretching of the aryl ketone |
| ~1600, ~1500, ~1450 | Aromatic C=C stretching |
| ~1250, ~1040 | C-O stretching (ester and dioxole) |
Predicted Mass Spectrum
The mass spectrum (electron ionization) would likely show a molecular ion peak (M⁺) at m/z = 264. Key fragmentation patterns would be expected from the cleavage of the pentanoate chain, such as the loss of the ethoxy group (-OC₂H₅) and the formation of an acylium ion from the benzodioxole moiety.
Potential Applications
The benzodioxole moiety is a key pharmacophore in many biologically active compounds.[5] Its presence in Ethyl 5-(benzo[d][1][2]dioxol-5-yl)-5-oxopentanoate suggests several potential areas of application in research and drug development.
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Intermediate in Medicinal Chemistry: This compound can serve as a versatile starting material for the synthesis of a wide range of derivatives. The ketone and ester functionalities can be modified to introduce different functional groups and build more complex molecular architectures. This could lead to the development of novel compounds with potential therapeutic activities, such as anticonvulsant, anti-inflammatory, or anticancer properties, which have been associated with other benzodioxole derivatives.[6]
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Scaffold for Heterocyclic Synthesis: The 1,5-dicarbonyl nature of the molecule (after potential modification) makes it a suitable precursor for the synthesis of various heterocyclic systems, such as pyrimidines, pyridines, and benzodiazepines, which are important classes of compounds in drug discovery.[6]
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Probing Biological Systems: As a molecule containing the benzodioxole group, it could be used as a tool compound to study the interactions of this moiety with biological targets, such as enzymes and receptors. This can provide valuable insights into the structure-activity relationships of benzodioxole-containing drugs.
Conclusion
Ethyl 5-(benzo[d][1][2]dioxol-5-yl)-5-oxopentanoate is a chemical compound with significant potential as a building block in synthetic organic and medicinal chemistry. While detailed experimental data for this specific molecule is scarce, its properties and reactivity can be reliably predicted based on well-established chemical principles and data from analogous structures. The presence of the benzodioxole ring, combined with the versatile keto and ester functional groups, makes it a valuable intermediate for the synthesis of novel and potentially bioactive molecules. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.
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